PNP Inhibition: 107-Fold Potency Advantage Over 8-Aminoguanosine in Human Erythrocyte Lysate Assays
The target compound inhibits human purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM in a radiometric assay using [8-14C]-inosine conversion in dialyzed human erythrocyte extracts [1]. In the identical assay system, the comparator 8-aminoguanosine (a well-known PNP inhibitor) exhibits an IC50 of 143,000 nM [1]. This represents a 107-fold difference in potency, demonstrating that the 7-hexyl-3-methyl-8-piperidino substitution pattern confers substantially greater PNP inhibitory capacity than the 8-amino nucleoside scaffold.
| Evidence Dimension | PNP inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 × 10³ nM (1,330 nM) |
| Comparator Or Baseline | 8-Aminoguanosine: IC50 = 1.43 × 10⁵ nM (143,000 nM) |
| Quantified Difference | 107-fold more potent than 8-aminoguanosine |
| Conditions | Human erythrocyte dialyzed extract; [8-14C]-inosine to [8-14C]-hypoxanthine conversion assay |
Why This Matters
For PNP-targeted studies (T-cell disorders, gout), this compound provides mid-micromolar potency—strong enough for cellular proof-of-concept experiments yet tunable, unlike the near-inactive 8-aminoguanosine comparator.
- [1] BindingDB PrimarySearch_ki, Entry 50035639. BDBM50404028 (CHEMBL2021376): IC50 1.33E+3 nM; BDBM50022242 (8-aminoguanosine): IC50 1.43E+5 nM. Assay: [8-14C]-inosine conversion, human PNP. https://www.bindingdb.org/ (accessed 2025). View Source
